molecular formula C23H19N3O3 B2781250 2-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-chromen-4-one CAS No. 2034422-29-0

2-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-chromen-4-one

Cat. No. B2781250
M. Wt: 385.423
InChI Key: GGVQAUNZYZUVHV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrazole ring, an isoquinoline ring, and a chromenone ring . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides have been synthesized from 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, substituted anilines or substituted benzylamines .

Scientific Research Applications

Antimicrobial Applications

Compounds with a structure incorporating elements similar to the specified chemical have been synthesized and evaluated for antimicrobial properties. For example, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives exhibited potent antimicrobial activity, highlighting the potential of structural modifications to enhance potency against microbial threats (Ansari & Khan, 2017).

Cytotoxic Evaluation

Research into hexahydroquinoline derivatives containing the benzofuran moiety has been conducted, demonstrating promising inhibitory effects against human hepatocellular carcinoma cell lines. This indicates the potential therapeutic applications of such compounds in cancer treatment (El-Deen, Anwar, & Hasabelnaby, 2016).

Synthesis and Structural Elucidation

Silver-catalyzed radical cascade cyclization has been utilized to synthesize a variety of 1,5-/1,3-dicarbonyl heterocycles, showcasing an efficient method for creating structurally diverse polyheterocycles (Hu et al., 2018). Additionally, novel quinolinyl chalcones have been synthesized and evaluated for their plant growth-promoting effects, indicating potential agricultural applications (Hassan, Alzandi, & Hassan, 2020).

Green Chemistry Approach

The use of starch solution as a catalyst for the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives presents an environmentally friendly and efficient method for generating these compounds, demonstrating the importance of green chemistry in synthetic processes (Hazeri et al., 2014).

Future Directions

While specific future directions for this compound were not found, similar compounds are being studied for their potential as antileishmanial and antimalarial agents . Additionally, new scaffolds for HSP90 inhibitors are being explored .

properties

IUPAC Name

2-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-25-12-16(11-24-25)19-14-26(13-15-6-2-3-7-17(15)19)23(28)22-10-20(27)18-8-4-5-9-21(18)29-22/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVQAUNZYZUVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-chromen-4-one

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